molecular formula C23H31ClN4O2S B15078241 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione

Cat. No.: B15078241
M. Wt: 463.0 g/mol
InChI Key: SZXGJHNDLNJNBS-UHFFFAOYSA-N
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Description

7-(2-Chlorobenzyl)-1,3-dimethyl-8-(nonylthio)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a chlorobenzyl group, a nonylthio group, and a purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(nonylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Nonylthio Group: The nonylthio group can be attached through a thiolation reaction using nonylthiol and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the nonylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine core, potentially converting them to hydroxyl groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the purine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorobenzyl)-1,3-dimethyl-8-(nonylthio)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various therapeutic areas.

Industry

In industry, this compound can be used as an intermediate in the production of other chemicals. Its reactivity and functional groups make it valuable for the synthesis of specialized materials and compounds.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(nonylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-1,3-dimethyl-8-(nonylthio)-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-Bromobenzyl)-1,3-dimethyl-8-(nonylthio)-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-Methylbenzyl)-1,3-dimethyl-8-(nonylthio)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(nonylthio)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern The presence of the 2-chlorobenzyl group imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C23H31ClN4O2S

Molecular Weight

463.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione

InChI

InChI=1S/C23H31ClN4O2S/c1-4-5-6-7-8-9-12-15-31-22-25-20-19(21(29)27(3)23(30)26(20)2)28(22)16-17-13-10-11-14-18(17)24/h10-11,13-14H,4-9,12,15-16H2,1-3H3

InChI Key

SZXGJHNDLNJNBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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